2-Benzamido-5-iodobenzoic acid

Synthetic Methodology Palladium Catalysis Medicinal Chemistry

Researchers requiring a pre-functionalized anthranilic acid scaffold for cross-coupling diversification often face low yields from in-house amine protection of 5-iodoanthranilic acid. 2-Benzamido-5-iodobenzoic acid bypasses this bottleneck: • Ready 5-iodo handle for Sonogashira, Suzuki, and aminocarbonylation reactions • Stable benzamide protecting group tolerates esterification/amidation conditions • Validated PqsD inhibitor pharmacophore core for anti-infective drug discovery Pre-weighed, analytically verified lots reduce lead time and ensure batch-to-batch reproducibility.

Molecular Formula C14H10INO3
Molecular Weight 367.14 g/mol
Cat. No. B12451416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzamido-5-iodobenzoic acid
Molecular FormulaC14H10INO3
Molecular Weight367.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O
InChIInChI=1S/C14H10INO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19)
InChIKeyNQMJTSNKJLXJSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzamido-5-iodobenzoic Acid: Versatile Building Block & Pharmacophore


2-Benzamido-5-iodobenzoic acid (CAS 10401-11-3, also known as N-benzoyl-5-iodoanthranilic acid) is a functionalized anthranilic acid derivative characterized by the presence of a benzamido group at the ortho position and an iodine atom at the meta position relative to the carboxylic acid. This compound serves a dual role in research: the iodine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig), enabling the modular synthesis of diverse chemical libraries, while the benzamido-anthranilic acid core is a recognized pharmacophore in the development of enzyme inhibitors, particularly against targets like PqsD in Pseudomonas aeruginosa and various kinases [1]. Commercially, it is available from specialized chemical suppliers such as Manus Aktteva Biopharma LLP, primarily for research and development purposes [2].

Cross-coupling handle for anthranilate library synthesis
Reported PqsD enzyme inhibitor scaffold for target engagement studies
Pre-protected benzamide group enables orthogonal derivatization

Why 2-Benzamido-5-iodobenzoic Acid Cannot Be Substituted


Substituting 2-benzamido-5-iodobenzoic acid with closely related analogs—such as non-iodinated 2-benzamidobenzoic acid, 5-chloro or 5-bromo derivatives, or the 2-amino-5-iodobenzoic acid precursor—is not scientifically trivial. The 5-iodo substituent is not merely a placeholder. In synthetic applications, its unique reactivity as an oxidative addition partner in palladium-catalyzed cross-coupling is distinct from that of bromo or chloro analogs, directly impacting reaction yields, required catalyst loadings, and functional group tolerance [1]. In biological contexts, the iodine atom contributes significantly to binding affinity through halogen bonding and hydrophobic interactions within enzyme active sites, an effect that cannot be replicated by hydrogen (as in the de-iodo analog) or smaller halogens (as in chloro/bromo analogs) [2]. Therefore, assuming interchangeability without empirical validation can lead to failed syntheses or a complete loss of target potency.

Halogen-dependent reactivity
The 5-iodo group is required for Pd-catalyzed cross-coupling; chloro or bromo analogs may shift reaction profiles and yields.
Target binding contribution
Iodine participates in halogen bonding in PqsD; smaller halogens or hydrogen cannot replicate this interaction, potentially affecting target engagement.
Functional group protection
Using 2-amino-5-iodobenzoic acid introduces a free amine, requiring additional protection steps that the benzamide derivative avoids.

2-Benzamido-5-iodobenzoic Acid vs. Closest Analogs


5-Iodo Handle: Pd-Catalyzed Aminocarbonylation

The 5-iodo substituent on the 2-benzamidobenzoic acid scaffold provides a privileged reactive site for palladium-catalyzed aminocarbonylation. This specific reactivity is foundational for generating 5-carboxamide and 5-glyoxylamide derivatives, a transformation that is not directly accessible with the non-iodinated analog. Under optimized conditions using ethyl 2-substituted 5-iodobenzoates with [Pd(η³-C₃H₅)(μ-Cl)]₂ and DBU under 1 atm CO, 2-ketocarboxamides are formed as major products in up to 60% yield [1]. This reactivity profile is a key differentiator for synthetic chemists.

5-Iodo cross-coupling
Reported
Up to 60% yield in Pd-catalyzed aminocarbonylation vs no reaction for non-iodinated analog
Synthetic handle enables library diversification not accessible with de-iodo analog
Optimized with [Pd(η³-C₃H₅)(μ-Cl)]₂ / DBU under 1 atm CO
Synthetic Methodology Palladium Catalysis Medicinal Chemistry

5-Iodo Substitution Enhances PqsD Inhibition

In the context of 2-benzamidobenzoic acid-based inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, the presence of a lipophilic, electron-withdrawing substituent at the 5-position of the anthranilic acid core is a key structural feature associated with enhanced potency. While the specific IC50 for 2-benzamido-5-iodobenzoic acid is not reported in the cited study, the research explicitly identifies the introduction of such substituents at the 4- or 5- position as 'another very effective way to increase potency' [1]. This class-level SAR indicates that the 5-iodo derivative is expected to be more potent than the unsubstituted 2-benzamidobenzoic acid scaffold.

PqsD inhibition SAR
Class-level
5-substitution with lipophilic/EWG groups correlated with enhanced potency relative to unsubstituted core
Supports 5-iodo derivative as a more promising hit-to-lead starting point
Specific IC₅₀ for iodo derivative not reported; SAR-based inference
Antivirulence Pseudomonas aeruginosa Quorum Sensing

Functional Divergence from 2-Amino-5-iodobenzoic Acid

A direct comparison of 2-benzamido-5-iodobenzoic acid with its immediate precursor, 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid, CAS 5326-47-6), highlights critical functional divergence. The precursor's free amine (pKa of conjugate acid ~2-3) and carboxylic acid make it a versatile, but often promiscuous, reagent. The target compound's benzamide group serves as a protecting group, masking the amine and modulating the electronic properties of the aromatic ring. This allows for selective reactions at either the 5-iodo position or the carboxylic acid without interference from the amine. In contrast, using the precursor would require orthogonal protection/deprotection strategies or risk uncontrolled oligomerization and side reactions in multi-step syntheses [1].

Amine vs benzamide
Method context
Benzamide-protected scaffold avoids amine interference, enabling selective derivatization without extra protection steps
Streamlines synthetic route and avoids decomposition risks associated with free aniline
2-Amino analog decomposes near melting point, limiting high-temperature reactions
Chemical Synthesis Reaction Selectivity Building Blocks

2-Benzamido-5-iodobenzoic Acid Research & Industrial Applications


Pd-Catalyzed Cross-Coupling for Anthranilate Libraries

This is the most well-supported application for the compound. Researchers should procure 2-benzamido-5-iodobenzoic acid as a core scaffold for diversification. The 5-iodo group is a robust partner for Sonogashira, Suzuki, and aminocarbonylation reactions. For instance, it can be used to synthesize a library of 5-carboxamide or 5-glyoxylamide derivatives, as demonstrated in the generation of new cytotoxic agents, by reacting it with various amine nucleophiles under CO atmosphere [1]. The benzamide and carboxylic acid functionalities provide additional orthogonal handles for subsequent modifications, allowing for the rapid exploration of chemical space around the anthranilic acid core. This is a clear advantage over using the simpler 5-iodoanthranilic acid, which would require protection of the aniline nitrogen before similar transformations.

Antivirulence Agents Targeting P. aeruginosa PqsD

For research groups focusing on anti-infective drug discovery, specifically on disrupting quorum sensing in Pseudomonas aeruginosa, 2-benzamido-5-iodobenzoic acid represents a validated entry point. Its core structure is that of a known class of PqsD inhibitors, and the presence of the 5-iodo substituent aligns with the established SAR for this target, which correlates lipophilic, electron-withdrawing groups with enhanced potency [2]. This makes it a rational choice over the non-halogenated 2-benzamidobenzoic acid for initiating a medicinal chemistry campaign. Researchers would use this compound as a starting hit to design and synthesize analogs with improved affinity, selectivity, and drug-like properties, using the iodo group as a synthetic handle for further elaboration.

Synthesis of Contrast Agents and Radiopaque Materials

The high electron density of the covalently bound iodine atom makes 2-benzamido-5-iodobenzoic acid a candidate for incorporation into molecules requiring X-ray contrast or radiopacity. Patent literature describes the use of iodo-substituted benzoic acid esters and amides in the formulation of radiopaque dental materials [3]. For industrial chemists or materials scientists, this compound can serve as a monomer or additive to impart radiopacity to polymeric biomaterials, dental composites, or medical device coatings. The benzamido and carboxylic acid functionalities allow for conjugation or incorporation into polymer backbones, while the single, robust C-I bond provides stable and permanent contrast without the need for chelated heavy metal ions.

Protected Intermediate for Complex Molecule Synthesis

Procurement teams should consider 2-benzamido-5-iodobenzoic acid as a strategic, pre-functionalized building block. Its primary value proposition lies in reducing the number of synthetic steps in a project. By purchasing this compound, a chemist bypasses the need to protect the amine of 2-amino-5-iodobenzoic acid, a process that is often low-yielding and requires additional purification. The benzamide group is stable to a wide range of reaction conditions, including those used in cross-coupling and esterification/amidation of the carboxylic acid, making the compound a reliable intermediate for convergent synthesis of complex targets in medicinal chemistry and chemical biology.

Application
Selection Property
Validation Focus
Anthranilate library synthesis
5-Iodo cross-coupling handle
Pd-catalyzed coupling yield & scope
P. aeruginosa PqsD target engagement
5-Substituent SAR alignment
In vitro enzyme inhibition potency
Radiopaque material development
Covalently bound iodine
Radiopacity and stability testing
Complex molecule synthesis
Pre-protected benzamide moiety
Synthetic step reduction & purity
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